N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-23(16-11-12-29(27,28)14-16)21(26)13-24-20(25)10-9-19(22-24)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,16H,11-14H2,1H3 |
InChI Key |
SZAYPOWXMDPAEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the naphthalene and pyridazinone groups through various organic reactions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties can be explored for developing new drugs or treatments for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Core Structure Variations: The target compound features a pyridazinone core, similar to compounds in and . However, it lacks the triazole ring seen in and , which may reduce steric hindrance and alter binding kinetics . The sulfone group in the tetrahydrothiophene ring distinguishes it from analogues with simpler aliphatic or aromatic substituents (e.g., chlorophenyl in 6m) .
Electron-withdrawing groups (e.g., –NO₂ in 6b/c, ) increase polarity but may reduce bioavailability compared to the target compound’s balanced sulfone and methyl groups .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its unique structural features, including a tetrahydrothiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 393.5 g/mol. The presence of sulfur, nitrogen, and oxygen atoms within its framework contributes to its reactivity and biological properties. The structural features that are significant for its biological activity include:
- Tetrahydrothiophene Ring : This five-membered ring containing sulfur may influence the compound's interaction with biological targets.
- Acetamide Group : Known for its role in enhancing bioactivity through hydrogen bonding.
- Pyridazinone Moiety : This structure is often associated with various pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:
Anticancer Potential
Studies have shown that compounds with similar structures can act as antiproliferative agents. For instance, related compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves:
- Inhibition of Tubulin Polymerization : Compounds targeting the colchicine binding site on tubulin can disrupt microtubule dynamics, leading to mitotic catastrophe.
Enzyme Interaction
The compound's structure suggests potential interactions with various enzymes and receptors involved in biochemical pathways relevant to diseases like cancer and inflammation. Specific studies are needed to elucidate binding affinities and mechanisms of action.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:
- Antiproliferative Activity : A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. The most potent compounds exhibited IC50 values in the nanomolar range against MCF-7 cells .
- Mechanistic Studies : Computational docking studies have indicated favorable binding conformations for these compounds at the colchicine binding site on tubulin, suggesting a dual-targeting strategy could enhance therapeutic efficacy .
Comparative Analysis
To better understand the potential of this compound relative to other similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H21N3O5S | Potential anticancer agent; enzyme modulation |
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide | C22H27NO4S | Enhanced lipophilicity; possible anti-inflammatory activity |
| N-(4-Methoxy-2-nitrophenyl)-2-(3-methylphenoxy)acetamide | C18H16N4O5 | Incorporates nitrophenol functionality; diverse reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
